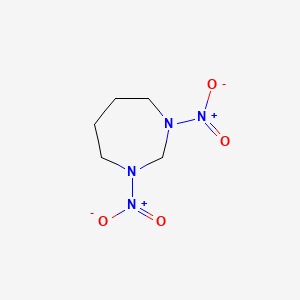

1,3-Dinitro-1,3-diazacycloheptane

Description

Structure

3D Structure

Properties

CAS No. |

5754-90-5 |

|---|---|

Molecular Formula |

C5H10N4O4 |

Molecular Weight |

190.16 g/mol |

IUPAC Name |

1,3-dinitro-1,3-diazepane |

InChI |

InChI=1S/C5H10N4O4/c10-8(11)6-3-1-2-4-7(5-6)9(12)13/h1-5H2 |

InChI Key |

XFBIFYVTPFYRSQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CN(C1)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Dinitro 1,3 Diazacycloheptane and Analogues

Established Nitration Routes for Cyclic Diamines

The introduction of nitro groups onto the nitrogen atoms of a pre-existing cyclic diamine is a fundamental approach for the synthesis of cyclic nitramines. This can be achieved through direct nitration using strong nitrating agents or through the nitrolysis of suitable precursors.

Direct Nitration Approaches using Mixed Acids

Direct nitration of cyclic diamines is a common and straightforward method. This typically involves the use of a mixture of concentrated nitric acid and another strong acid, which acts as a catalyst and a dehydrating agent. A prevalent combination is a mixed acid system of fuming nitric acid and acetic anhydride (B1165640). This mixture generates the highly reactive nitronium ion (NO2+), which is the key electrophile in the nitration reaction.

The general reaction involves dissolving the parent cyclic diamine, such as 1,3-diazacycloheptane, in a suitable solvent and then treating it with the mixed acid under controlled temperature conditions. The reaction progress is monitored, and the product is typically isolated by quenching the reaction mixture in water, leading to the precipitation of the dinitro derivative.

| Precursor | Nitrating Agent | Solvent | Temperature (°C) | Product |

| 1,3-Diazacycloheptane | HNO₃/Ac₂O | Acetic Anhydride | 0 - 30 | 1,3-Dinitro-1,3-diazacycloheptane |

Table 1: Representative conditions for the direct nitration of 1,3-diazacycloheptane.

Nitrolysis Reactions from Precursors

Nitrolysis offers an alternative route to cyclic nitramines, starting from N-acylated or other N-protected cyclic diamines. This method involves the cleavage of the N-acyl group and subsequent nitration of the nitrogen atom. A common precursor for this reaction is the diacetyl derivative of the cyclic diamine.

The nitrolysis is typically carried out using a strong nitrating agent, such as a mixture of nitric acid and sulfuric acid, or dinitrogen pentoxide (N₂O₅). The reaction conditions, including the choice of nitrating agent and temperature, are crucial for achieving high yields and preventing undesired side reactions. For instance, the nitrolysis of 1,3-diacetyl-1,3-diazacycloheptane would be a potential route to this compound.

Nucleophilic Substitution and Related Cyclization Strategies

The construction of the heterocyclic ring with the nitroamino functionalities already in place or introduced during the cyclization process represents a powerful synthetic strategy. These methods often involve intramolecular nucleophilic substitution reactions.

For the synthesis of this compound, a hypothetical approach could involve the cyclization of a linear precursor containing two nitroamino groups separated by a suitable carbon chain. For example, a dihaloalkane could react with a dinucleophile containing the N-NO2 moieties. The success of such strategies depends on controlling the regioselectivity of the cyclization to favor the formation of the seven-membered ring. The base-catalyzed cyclization of N-(2,4-dinitrophenyl)amino acids to form benzimidazole-N-oxides, while a different system, illustrates the principle of intramolecular cyclization driven by a deprotonated amine attacking an electrophilic center. nih.gov

Advanced Synthetic Transformations (e.g., Nitrodesilylation)

Modern synthetic chemistry offers advanced methodologies for the formation of C-N and N-N bonds, which can be applied to the synthesis of complex cyclic nitramines. One such method is nitrodesilylation. This reaction involves the cleavage of a silicon-nitrogen bond by a nitrating agent, leading to the formation of a nitramine.

In the context of this compound synthesis, a potential precursor would be N,N'-bis(trimethylsilyl)-1,3-diazacycloheptane. The treatment of this disilyl derivative with a potent nitrating agent like dinitrogen pentoxide (N₂O₅) could provide a clean and efficient route to the target compound. researchgate.net This method avoids the strongly acidic conditions of traditional nitration and can offer improved selectivity.

| Precursor | Reagent | Product |

| N,N'-bis(trimethylsilyl)-1,3-diazacycloheptane | N₂O₅ | This compound |

Table 2: Hypothetical application of nitrodesilylation for the synthesis of this compound.

Catalytic Aspects and Yield Optimization in this compound Synthesis

The efficiency of any synthetic process is a critical consideration, and the synthesis of this compound is no exception. Optimizing reaction conditions to maximize yield and purity is an area of ongoing research. While specific catalytic systems for the direct synthesis of this compound are not widely reported, general principles of catalysis in nitration reactions are applicable.

The use of solid acid catalysts, for example, could offer advantages in terms of ease of separation and potential for recycling. Furthermore, the optimization of parameters such as reaction temperature, concentration of reactants, and reaction time is crucial. For direct nitration methods, careful control of the temperature is essential to prevent over-nitration or decomposition of the product. In nitrolysis reactions, the choice of the leaving group on the nitrogen atom can significantly influence the reaction rate and yield.

Recent advances in catalytic reductive amination using nitro compounds as precursors for amines highlight the potential for developing novel catalytic routes to cyclic diamines, which could then be subjected to nitration. nih.gov The development of efficient and selective catalysts for the direct C-H amination is another promising area that could lead to more streamlined syntheses of the diamine precursors. nih.gov

Structural Elucidation and Solid State Characteristics of 1,3 Dinitro 1,3 Diazacycloheptane

Molecular Geometry Determination

The precise determination of the molecular geometry of 1,3-Dinitro-1,3-diazacycloheptane is crucial for understanding its chemical behavior and physical properties. This section details the findings from both experimental gas-phase analysis and theoretical computational studies.

Information regarding the gas-phase structural analysis of this compound, for instance through techniques like gas electron diffraction (GED), is not extensively available in the surveyed literature. GED is a powerful method for determining the structure of molecules in their free state, devoid of intermolecular forces present in solid or liquid phases. nih.govwikipedia.org This technique provides one-dimensional information on internuclear distances, which is particularly effective for structurally characterizing relatively simple molecules. nih.gov However, specific studies applying this method to this compound have not been identified.

Computational chemistry offers valuable insights into molecular structures through theoretical calculations. While general computational studies on related molecules like nitrodienes exist, which analyze aspects such as electron density distribution and reactivity indices using methods like Density Functional Theory (DFT), specific computational elucidation of the molecular structure of this compound is not detailed in the available research. wesleyan.edu Such computational models are instrumental in predicting molecular geometries and understanding electronic properties. wesleyan.edu

Crystallographic Analysis and Polymorphism

The arrangement of molecules in the solid state is fundamental to a compound's macroscopic properties. Crystallographic analysis provides a detailed picture of this arrangement, including the identification of different crystalline forms, or polymorphs.

Single crystal X-ray diffraction has been successfully employed to determine the solid-state structure of this compound at a temperature of 290 K. researchgate.net The analysis revealed that the compound crystallizes in a monoclinic system with the space group P2₁/n. researchgate.net

The molecule adopts a "dish-shaped" conformation where both nitro groups are situated on the same side of the seven-membered ring. researchgate.net In the crystal structure, the atoms C(1), C(2), C(3), and C(5) of the ring are nearly planar, with the nitrogen atoms N(1) and N(3) positioned above this plane at distances of 0.098 Å and 0.677 Å, respectively, and the carbon atom C(4) located 0.754 Å below it. researchgate.net The two nitro groups are planar, with one being inclined at an angle of 28.4° to the plane of the ring atoms, while the other is nearly perpendicular at an angle of 92.7°. researchgate.net

Table 1: Crystallographic Data for this compound at 290 K researchgate.net

| Parameter | Value |

| Molecular Formula | C₅H₁₀N₄O₄ |

| Molecular Weight | 190.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.738(8) |

| b (Å) | 11.20(1) |

| c (Å) | 8.383(7) |

| β (°) | 90.1(1) |

| Volume (ų) | 820.41 |

| Z | 4 |

| Calculated Density (g cm⁻³) | 1.539 |

| Measured Density (g cm⁻³) | 1.528 |

Data obtained from single crystal X-ray diffraction at 290 K.

Powder X-ray diffraction (PXRD) is a versatile technique for characterizing crystalline materials, including the identification of polymorphs and the analysis of microstructure. imemg.orgresearchgate.net While it is known that cooling the high-temperature polymorphic form of this compound results in a polycrystalline mass, specific applications or detailed analyses of its powder diffraction pattern are not extensively documented in the reviewed literature. researchgate.net PXRD is commonly used to investigate line broadening, which can provide information about crystallite size and microstrain within the material. imemg.org

This compound is known to exhibit polymorphism, existing in at least two different solid-state forms depending on the temperature. researchgate.net The form characterized by single-crystal X-ray diffraction at 290 K is an ordered, optically birefringent phase. researchgate.net

Upon heating, this compound undergoes a phase transition to a highly disordered, isotropic phase, which is characteristic of a "plastic crystal". researchgate.net This high-temperature phase is believed to have a body-centered cubic structure. The transition is reversible, and the thermodynamic parameters associated with this phase change have been determined. researchgate.net The low entropy of fusion for this high-temperature phase suggests that rotational freedom is achieved in the plastic crystalline state before the substance melts. researchgate.net

Table 2: Thermodynamic Data for the Phase Transition of this compound researchgate.net

| Parameter | Value |

| Transition Temperature (K) | 373 |

| ΔH (kJ mol⁻¹) | 25.1 |

| ΔS (J K⁻¹ mol⁻¹) | 67.3 |

These values correspond to the transition from the ordered to the plastic crystalline phase.

Compound Index

Role of Defects in Crystal Structures and Interfacial Phenomena

The performance, stability, and sensitivity of energetic materials like this compound are profoundly influenced by the perfection of their crystal lattice. In real-world applications, ideal, defect-free crystals are a theoretical abstraction. The presence of various crystalline defects and the behavior of the material at its interfaces are critical factors that can dictate its response to external stimuli.

Crystal defects are irregularities in the regular, repeating arrangement of molecules within the crystal. These imperfections can range from single-point deviations to large-scale disruptions and are broadly categorized based on their dimensionality. The study of these defects is a key aspect of the "defect engineering" of energetic materials, which aims to understand and control these features to achieve desired material properties.

Defects can significantly impact the mechanical, thermal, and chemical properties of a material. For energetic materials, defects can act as "hot spots" where energy can concentrate, leading to the initiation of decomposition. The molecules located at defect sites often have a higher potential energy and different kinetic behavior compared to those in the bulk crystal, making them more susceptible to initiation.

Types of Crystalline Defects and Their Potential Impact

The common types of defects that can be present in crystals of this compound are summarized in the table below.

| Defect Type | Description | Potential Impact on this compound |

| Point Defects (0-D) | Imperfections at a single atomic or molecular site. | Can alter local bond energies and create sites for the initiation of thermal decomposition. |

| Vacancies | A missing molecule from a lattice site. | May increase the mobility of surrounding molecules, potentially lowering the activation energy for decomposition. |

| Interstitials | A molecule occupying a space that is not a normal lattice site. | Can introduce significant strain into the local lattice, increasing potential energy. |

| Substitutional Impurities | A foreign molecule occupying a lattice site. | The nature of the impurity can either stabilize or sensitize the material, depending on its chemical and physical properties. |

| Line Defects (1-D) | A one-dimensional misalignment of the crystal lattice. | Can influence the mechanical properties of the crystal, such as its response to shock or impact. |

| Dislocations | An extra plane of molecules inserted into the lattice. | Serve as sites for stress concentration and can facilitate shear, potentially leading to the formation of hot spots under mechanical loading. |

| Planar Defects (2-D) | An interface where the crystal structure is disrupted. | Can influence the propagation of chemical reactions and mechanical failure through the crystal. |

| Grain Boundaries | The interface between two crystals of different orientations. | Can act as either a barrier or a pathway for the propagation of detonation, depending on the boundary's characteristics. |

| Stacking Faults | A disruption in the normal stacking sequence of crystal planes. | Introduce local changes in the crystal structure that can affect its electronic and energetic properties. |

| Volume Defects (3-D) | Three-dimensional imperfections within the crystal. | Can act as significant hot spots for initiation. |

| Voids or Cracks | Empty spaces within the crystal. | Under shock loading, the collapse of voids can lead to extreme localized heating and pressure, a primary mechanism for hot spot formation. |

| Inclusions | A foreign particle trapped within the crystal. | Can create significant interfacial stress and may have different thermal or mechanical properties, leading to hot spot formation. |

Interfacial Phenomena

Interfacial phenomena refer to the chemical and physical processes that occur at the boundary between two different phases or materials. For a crystalline solid like this compound, several interfaces are of critical importance:

Crystal-Binder Interface: In many applications, energetic crystals are mixed with a polymer binder to form a composite material. The interface between the this compound crystal and the binder is crucial for the mechanical integrity and shock sensitivity of the composite. Poor adhesion at this interface can lead to the formation of voids and debonding under stress, creating potential initiation sites.

Crystal-Gas Interface: The surface of the crystal is an interface with the surrounding atmosphere. Surface defects and the chemical reactivity of the surface molecules can play a significant role in the material's stability and aging characteristics.

Table of Compounds Mentioned

| Compound Name |

Spectroscopic Characterization of 1,3 Dinitro 1,3 Diazacycloheptane

Vibrational Spectroscopy Studies

Infrared (IR) spectroscopy is a fundamental technique for identifying the characteristic functional groups within a molecule by measuring the absorption of infrared radiation. In the analysis of nitro compounds, IR spectra typically show prominent absorption bands corresponding to the nitro groups. For dinitro precursors, two distinct bands are often observed, which are assigned to the asymmetric and symmetric stretching vibrations of the NO2 group. researchgate.netresearchgate.net

Table 1: Illustrative IR Data for Dinitro Compounds This table is based on data for analogous compounds and serves as a reference for the expected spectral regions for 1,3-Dinitro-1,3-diazacycloheptane.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1525 - 1578 |

| Nitro (NO₂) | Symmetric Stretch | 1334 - 1349 |

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for analyzing molecular vibrations. fiu.edu The technique is based on the inelastic scattering of monochromatic light. researchgate.net While standard Raman spectroscopy can be effective, Surface-Enhanced Raman Spectroscopy (SERS) offers significantly amplified signal intensity, enabling the detection of trace amounts of a substance. fiu.eduresearchgate.netmdpi.com

SERS achieves this enhancement by adsorbing the analyte onto metallic nanoparticles, typically made of noble metals. mdpi.comnih.gov This technique has proven valuable for the analysis of various molecules, including those with nitro groups. researchgate.net For instance, SERS has been successfully used to detect 2,4-dinitroanisole (B92663) (DNAN), a related nitroaromatic compound. researchgate.net The interaction between the analyte and the modified nanoparticle surface can lead to the formation of complexes, such as a Meisenheimer complex in the case of DNAN, which facilitates detection. researchgate.net

Although specific Raman or SERS data for this compound is not detailed in the search results, the principles of these techniques suggest their applicability for its characterization. fiu.edunih.govnih.gov The Raman spectrum of 1,3-dinitrobenzene (B52904), for example, provides a characteristic fingerprint that can be used for its identification. chemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

One-dimensional NMR techniques such as ¹H, ¹³C, and ¹⁵N NMR are routinely used to elucidate the structure of organic compounds.

¹H NMR: Proton NMR provides information about the number of different types of protons and their local electronic environment. In dinitro compounds, the signals for protons ortho to the nitro groups are typically shifted downfield. researchgate.net The integration of the signals corresponds to the number of protons. researchgate.net

¹³C NMR: Carbon-13 NMR provides information on the different carbon environments within a molecule. allfordrugs.com The chemical shifts of carbon atoms are influenced by the electronegativity of attached atoms. allfordrugs.com For example, carbons attached to nitro groups would appear at a different chemical shift compared to other carbons in the molecule. drugbank.comvaia.compearson.com

¹⁵N NMR: Nitrogen-15 NMR is particularly useful for compounds containing nitrogen, such as this compound. The chemical shifts in ¹⁵N NMR are characteristic of the nitrogen's chemical environment, such as in an aromatic nitro group. dtic.milipb.pt It is a sensitive technique for studying the photodegradation products of nitroaromatic compounds like TNT, where various nitrogen-containing functional groups are formed. nih.gov The use of isotopically labeled compounds can further enhance the utility of ¹⁵N NMR. dtic.mil

Table 2: Representative NMR Data for Dinitro Compounds This table is based on general knowledge and data for analogous compounds and serves as a reference for the expected chemical shifts for this compound.

| Nucleus | Functional Group Environment | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H | Protons adjacent to nitro groups | Downfield region |

| ¹³C | Carbons attached to nitro groups | Downfield region |

| ¹⁵N | Aromatic Nitro Group | 10 to -30 |

Two-dimensional (2D) NMR techniques provide further structural details by showing correlations between different nuclei. sdsu.eduyoutube.comepfl.chslideshare.net

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com This helps in identifying adjacent protons in the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. sdsu.eduyoutube.comyoutube.com This is extremely useful for assigning carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by multiple bonds (usually 2-4 bonds). sdsu.eduyoutube.comepfl.ch This is crucial for identifying quaternary carbons and for piecing together the carbon skeleton of a molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals correlations between protons that are close to each other in space, regardless of whether they are bonded. slideshare.net This is particularly valuable for determining the stereochemistry and conformation of a molecule.

While specific 2D NMR data for this compound was not found, these techniques would be invaluable for unambiguously assigning all proton and carbon signals and for determining the conformational properties of the seven-membered ring.

While solution-state NMR is more common, solid-state NMR (ssNMR) provides crucial information about the structure and dynamics of materials in their solid form. This is particularly relevant for crystalline or amorphous solid samples. Although specific solid-state NMR studies for this compound were not identified in the search results, this technique could provide insights into the packing and conformation of the molecule in the solid state, which can differ from its conformation in solution.

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. For this compound (C₅H₁₀N₄O₄), with a molecular weight of 190.16 g/mol , mass spectrometry is crucial for confirming its molecular formula and investigating its fragmentation pathways. iucr.org

While specific, detailed mass spectra for this compound are not widely available in public databases, the fragmentation behavior can be predicted based on the known patterns of other cyclic nitramines. Upon electron ionization, the molecule is expected to form a molecular ion ([M]⁺) at m/z 190.

The fragmentation of cyclic nitramines is often characterized by the following key pathways:

Loss of Nitro Groups: A common initial fragmentation step is the cleavage of the N-NO₂ bond, leading to the loss of a nitro group (NO₂•, 46 Da). This would result in a fragment ion at m/z 144.

Ring Cleavage: The seven-membered diazacycloheptane ring can undergo various cleavage patterns, leading to the formation of smaller charged fragments.

Rearrangements: Intramolecular rearrangement reactions can occur, followed by fragmentation, leading to a complex pattern of daughter ions.

A hypothetical fragmentation pattern for this compound is presented in the table below.

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Plausible Neutral Loss |

| [C₅H₁₀N₄O₄]⁺ | 190 | - |

| [C₅H₁₀N₃O₂]⁺ | 144 | NO₂ |

| [C₅H₁₀N₂]⁺ | 98 | 2 x NO₂ |

It is important to note that the ionization method used can significantly influence the observed fragmentation pattern. Softer ionization techniques, such as chemical ionization (CI) or electrospray ionization (ESI), may yield a more abundant molecular ion peak and less fragmentation compared to electron ionization (EI).

Integration of Spectroscopic Data for Structural Confirmation

The definitive structural confirmation of this compound requires the integration of data from multiple spectroscopic techniques. While mass spectrometry confirms the molecular weight and provides clues about the molecular formula and fragmentation, other methods are necessary to elucidate the specific arrangement of atoms and the seven-membered ring structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy would provide information about the number of different types of protons and their connectivity. The spectrum would be expected to show signals corresponding to the methylene (B1212753) (-CH₂-) groups of the cycloheptane (B1346806) ring. The chemical shifts and coupling patterns of these protons would be influenced by their proximity to the electron-withdrawing nitro groups.

¹³C NMR spectroscopy would reveal the number of non-equivalent carbon atoms in the molecule, confirming the carbon backbone of the diazacycloheptane ring.

¹⁴N or ¹⁵N NMR spectroscopy could provide direct information about the nitrogen environments, distinguishing between the two nitramine nitrogen atoms.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-NO₂ stretching vibrations (typically in the regions of 1500-1600 cm⁻¹ for the asymmetric stretch and 1250-1350 cm⁻¹ for the symmetric stretch).

C-H stretching and bending vibrations from the methylene groups of the cycloheptane ring.

C-N stretching vibrations.

The table below summarizes the expected data from different spectroscopic techniques for the characterization of this compound.

| Spectroscopic Technique | Expected Observations | Information Gained |

| Mass Spectrometry (MS) | Molecular ion peak at m/z 190; fragmentation peaks corresponding to loss of NO₂ groups. | Confirmation of molecular weight and formula; insight into fragmentation patterns. |

| ¹H NMR | Signals for methylene protons, with chemical shifts influenced by nitro groups. | Information on proton environments and connectivity. |

| ¹³C NMR | Signals corresponding to the carbon atoms of the diazacycloheptane ring. | Confirmation of the carbon skeleton. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-NO₂, C-H, and C-N bonds. | Identification of key functional groups. |

| X-ray Crystallography | Determination of the precise three-dimensional molecular structure. | Definitive confirmation of connectivity and conformation. |

Conformational Analysis of the 1,3 Dinitro 1,3 Diazacycloheptane Ring System

Theoretical and Computational Conformational Studies

Theoretical and computational methods provide a powerful lens through which to view the conformational possibilities of a molecule. These approaches allow for the mapping of the potential energy surface and the detailed study of individual stable conformers.

A comprehensive understanding of the conformational flexibility of the 1,3-dinitro-1,3-diazacycloheptane ring system would begin with the mapping of its potential energy surface (PES). This computational technique systematically explores the energy of the molecule as a function of its geometric parameters, primarily the endocyclic torsion angles. The goal is to identify all low-energy minima, which correspond to stable conformers, and the transition states that connect them.

Once potential stable conformers are identified on the PES, their geometries and relative energies are typically calculated with high accuracy using ab initio and Density Functional Theory (DFT) methods. DFT methods, such as B3LYP, are often employed for their balance of computational cost and accuracy in predicting molecular structures and energies.

For the this compound molecule, these calculations would provide optimized geometries for conformations like the chair, boat, and various twist forms. The relative energies of these conformers would indicate their populations at thermal equilibrium. Key structural parameters such as bond lengths, bond angles, and torsional angles would be determined for each conformer. Furthermore, the orientation of the nitro groups (axial vs. equatorial) and the planarity of the nitrogen atoms would be critical aspects to investigate. While extensive DFT studies have been performed on related six-membered rings like 1,3-dinitro-1,3-diazacyclohexane, specific published data on the calculated conformers of this compound is sparse.

Experimental Determination of Conformational Preferences

Experimental techniques provide real-world data to validate and complement computational findings. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for elucidating the conformational preferences of molecules like this compound.

NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution. Key NMR parameters used in conformational analysis include:

Chemical Shifts: The chemical shifts of the ring protons and carbons are sensitive to their local electronic environment, which is determined by the ring's conformation.

J-Couplings (Spin-Spin Coupling Constants): The magnitude of three-bond proton-proton coupling constants (³JHH) is related to the dihedral angle between the protons, as described by the Karplus equation. Measuring these couplings can provide valuable information about the torsional angles within the ring.

A detailed NMR study of this compound would involve the complete assignment of its ¹H and ¹³C NMR spectra and the measurement of J-couplings and NOEs. This would allow for the determination of the predominant conformation in a given solvent. However, a comprehensive analysis of the NMR spectra of this compound, including J-couplings and NOE data, is not available in the reviewed literature.

The conformational equilibrium of a molecule can be influenced by its environment. Changes in solvent polarity can favor conformations with different dipole moments. For instance, a more polar solvent might stabilize a more polar conformer.

Variable-temperature NMR studies are also crucial. By observing changes in the NMR spectrum as a function of temperature, it is possible to determine the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) for the conformational equilibrium between different isomers. At lower temperatures, the exchange between conformers may slow down sufficiently on the NMR timescale to allow for the observation of individual conformers. There are currently no specific studies in the available literature that detail the effects of solvent and temperature on the conformation of this compound.

A key experimental insight into the solid-state conformation of this compound comes from X-ray crystallography. A study by Pickering, Rylance, Small, and Stubley in 1991 determined the crystal structure of the compound at 290 K. iucr.org

Key Crystallographic Findings for this compound: iucr.org

The molecule adopts a "dish" shape in the solid state.

Both nitro groups are situated on the same side of the ring.

The NNO₂ groups are essentially planar.

The table below summarizes the crystallographic data for this compound. iucr.org

| Parameter | Value |

| Molecular Formula | C₅H₁₀N₄O₄ |

| Molecular Weight | 190.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.738 (8) |

| b (Å) | 11.20 (1) |

| c (Å) | 8.383 (7) |

| β (°) | 90.1 (1) |

| Volume (ų) | 820.41 |

| Z | 4 |

| Temperature (K) | 290 |

Dynamics of Conformational Interconversion and Rotational Barriers

The various conformations of the this compound ring are not static but are in a constant state of interconversion. The study of these dynamic processes involves determining the energy barriers to ring inversion and to the rotation around the N-N and N-C bonds.

Dynamic NMR (DNMR) spectroscopy is a primary experimental technique for measuring these barriers. By analyzing the changes in the lineshapes of NMR signals as a function of temperature, it is possible to calculate the activation energy for conformational exchange processes. For example, as the temperature is lowered, the signals of two interconverting protons might broaden, coalesce into a single peak, and then sharpen again into two distinct signals.

Computational methods can also be used to calculate the energy of the transition states that separate the conformers, thus providing theoretical estimates of the rotational and inversion barriers. A comprehensive study would involve both experimental DNMR measurements and theoretical calculations to provide a complete picture of the conformational dynamics of this compound. At present, there is a lack of published research specifically detailing the rotational barriers and dynamics of conformational interconversion for this compound.

Reactivity and Thermal Decomposition Mechanisms of 1,3 Dinitro 1,3 Diazacycloheptane

Primary Decomposition Pathways

For many cyclic nitramines, the universally accepted primary step in thermal decomposition is the homolytic cleavage of the nitrogen-nitro group (N-NO2) bond. scispace.comresearchgate.net This bond is typically the weakest in the molecule, and its dissociation initiates the decomposition sequence. researchgate.net Theoretical studies on related cyclic nitramines, such as 1,3-dinitro-1,3-diazacyclobutane, have calculated the N-NO2 dissociation energy to be approximately 36.6 kcal/mol. dtic.mil This value is comparable to those for well-studied nitramines like RDX and HMX, suggesting that N-NO2 bond scission is a highly probable initiating event for 1,3-Dinitro-1,3-diazacycloheptane as well.

Table 1: Calculated N-NO2 Bond Dissociation Energies for Selected Cyclic Nitramines

| Compound | Ring Size | N-NO2 Dissociation Energy (kcal/mol) | Reference |

|---|---|---|---|

| 1,3-Dinitro-1,3-diazacyclobutane | 4 | 36.6 | dtic.mil |

| RDX | 6 | Varies by conformation | lukasiewicz.gov.pl |

Note: The table presents data for analogous compounds to illustrate the typical energy range for N-NO2 bond scission.

In addition to direct homolysis, another proposed pathway for some cyclic nitramines involves the elimination of HONO (nitrous acid). lukasiewicz.gov.pl This process is believed to involve the breaking of a C-H bond as the rate-determining step, which may occur in concert with the fission of an N-NO2 bond. lukasiewicz.gov.pl

Following the initial N-NO2 bond cleavage, the resulting radical species undergoes a series of rapid secondary reactions. These include the fragmentation of the seven-membered ring and various molecular rearrangements. For the analogous compound 1,3,5-trinitro-1,3,5-triazacycloheptane (TNCHP), studies have shown that decomposition proceeds through multiple reaction pathways. cambridge.org One identified pathway for TNCHP involves the formation of a mononitroso intermediate, indicating a complex reaction network following the initial decomposition step. cambridge.org

Theoretical calculations on the smaller 1,3-dinitro-1,3-diazacyclobutane ring system show that after N-NO2 dissociation, ring fragmentation into two H2C=N-NO2 fragments is an energetically viable pathway, with a calculated activation barrier of 44.2 kcal/mol. dtic.mil This suggests that for this compound, similar ring-opening and fragmentation reactions are expected to be major contributors to the formation of final decomposition products, which typically include stable small molecules like N2O, H2O, CO, and formaldehyde (B43269) (CH2O).

Kinetic Studies of Thermal Decomposition

Kinetic analysis provides quantitative data on the rate of decomposition and the energy barriers involved, offering insights into the compound's thermal stability.

While specific kinetic parameters for this compound are scarce, research on a closely related derivative, 2-(dinitromethylene)-1,3-diazacycloheptane, provides valuable insight. In a comparative study, this seven-membered ring compound was found to be the least thermally stable among its five- and six-membered ring homologues. bibliotekanauki.pl The thermal decomposition of 2-(dinitromethylene)-1,3-diazacycloheptane was reported to have a high activation energy of 201 kJ/mol. researchgate.net The kinetics of decomposition for these types of compounds can be complex and may not follow a simple kinetic law. bibliotekanauki.pl

Activation energies derived from thermal analysis studies for various cyclic nitramines typically fall within a broad range, reflecting the influence of molecular structure and experimental conditions. osti.gov

Table 2: Comparative Activation Energies of Decomposition for Cyclic Nitramines

| Compound | Ring System | Activation Energy (Ea) | Reference |

|---|---|---|---|

| 2-(dinitromethylene)-1,3-diazacycloheptane | 7-membered | 201 kJ/mol | researchgate.net |

| 3,7-Dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane (DPT) | Bicyclic | 418.58–1255.74 kJ mol–1 | acs.org |

| RDX | 6-membered | ~210 kJ/mol | osti.gov |

Note: This table includes data for related compounds to provide context for the activation energy values.

The molecular structure, particularly the conformation and strain of the ring, plays a significant role in the thermal stability of cyclic nitramines. researchgate.net Theoretical studies on 1,3-dinitro-1,3-diazacyclobutane highlight that the strain in the four-membered ring increases the molecule's energy content, although this is somewhat offset by electronic effects. dtic.mil

For the diazacycloheptane ring system, the increased flexibility compared to the common six-membered RDX ring can lead to different preferred conformations. These conformations may influence the N-NO2 bond strength and the steric environment around the nitro groups, thereby affecting the decomposition rate. Experimental studies on a series of 2-(dinitromethylene)-1,3-diaza-cycloalkanes showed that the seven-membered ring derivative had the lowest thermal stability. bibliotekanauki.pl This suggests that the specific conformation or strain associated with the 1,3-diazacycloheptane ring may facilitate decomposition pathways, making it less stable than its smaller ring counterparts in that specific series. bibliotekanauki.pl

Role of Autocatalysis and Secondary Reaction Pathways in Decomposition

The thermal decomposition of many energetic materials, including certain cyclic nitramines, is not a simple process but can be accelerated by its own decomposition products, a phenomenon known as autocatalysis. acs.orgnih.gov This is particularly relevant in the condensed phase or under confinement where gaseous products cannot easily escape.

Decomposition Under Mechanical Stress and Interfacial Effects in Solid State

The decomposition of energetic materials like this compound under mechanical stress is a complex phenomenon influenced by crystal structure, defects, and the nature of the applied force. While specific studies focusing solely on the mechanochemical decomposition of this compound are limited, general principles derived from research on other nitramines can provide significant insights.

Mechanical stress, such as that from impact or shock, can introduce energy into a crystalline solid. This energy is initially absorbed by the crystal lattice as phonons (lattice vibrations). For a chemical reaction to occur, this mechanical energy must be transferred to the internal vibrational modes of the molecules. dtic.mil One proposed mechanism involves "doorway modes," which are low-frequency molecular vibrations that can couple with the lattice phonons, allowing for the flow of energy into the molecule and subsequent decomposition. dtic.mil

Another critical aspect is the effect of mechanical shear on the electronic structure of the material. Shear stress can cause a reduction in the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) gap. dtic.mil This closure can lead to electronic excitation and delocalization of electrons, creating an unstable state that can rapidly lead to decomposition. dtic.mil The initiation of detonation is an extreme example of a mechanochemical reaction where the rapid application of stress is thought to induce such electronic changes. dtic.mil

Interfacial effects in the solid state also play a crucial role. The surfaces of crystals, as well as internal defects such as voids and microcracks, are regions of higher energy and can act as "hot spots" where decomposition is initiated. The mechanical properties of polymer-bonded explosives (PBXs), which contain crystalline energetic materials within a polymer matrix, are significantly influenced by these microstructural features. researchgate.net The interface between the energetic crystal and the binder is critical in determining the material's sensitivity to mechanical stimuli.

The crystal lattice's ability to accommodate the strain induced by the formation of product molecules is also a factor. The elastic properties of the reactant crystal can influence the ease with which products are formed and their orientation within the lattice. dtic.mil Research on other nitramines has shown that anisotropic compressibility can lead to structural transformations under pressure, which can in turn affect the decomposition pathway. For instance, in HMX, uniaxial compression along different crystallographic axes results in varied changes to the molecular configuration, with some orientations leading to discontinuous Raman shifts indicative of a structural transformation. researchgate.net

Chemical Reactivity and Derivatization Studies (beyond decomposition)

The chemical reactivity of this compound extends beyond its decomposition, encompassing a range of potential chemical transformations and derivatizations. Studies on its thermal behavior provide foundational data on its stability and reactivity.

Differential scanning calorimetry (DSC) has been used to determine the thermal properties of this compound (also referred to in literature as DDCHP). These studies have provided key data points regarding its phase transitions.

| Thermal Property | Value (kcal mol⁻¹) | Temperature (K) |

| Enthalpy of Transition (ΔHt) | 5.6 | 370 |

| Enthalpy of Fusion (ΔHf) | 0.95 | 376 |

| Table generated from data in researchgate.netresearchgate.netresearchgate.net |

While specific derivatization studies on this compound are not widely published, research on analogous cyclic nitramines provides a strong basis for predicting its chemical reactivity. For instance, the Mannich condensation reaction is a versatile method for the synthesis of substituted triazepanes. researchgate.net In a study on the synthesis of 3-alkyl-1,5-dinitro-1,3,5-triazepanes, ethylenedinitroamine was condensed with various aliphatic amines and formaldehyde. researchgate.net This suggests that the secondary amine position in the 1,3-diazacycloheptane ring could potentially be a site for functionalization, allowing for the introduction of various substituents to modify the compound's properties.

Furthermore, the nitramine groups themselves can be subject to chemical transformation. While nitrolysis is a common method for the synthesis of cyclic nitramines, the reverse reaction, denitration, or the transformation of the nitro group to other functionalities could be explored under specific chemical conditions. The reactivity of the methylene (B1212753) bridges within the seven-membered ring could also be a target for chemical modification, although these C-H bonds are generally less reactive than the N-H bond of a secondary amine precursor.

The study of homologous series of nitramines has shown that variations in the molecular structure, such as ring size and substituents, can lead to significant changes in thermal stability and burning rates. researchgate.net Therefore, the derivatization of this compound would be a valuable area of research for tuning its energetic and physical properties.

Theoretical and Computational Chemistry of 1,3 Dinitro 1,3 Diazacycloheptane

Quantum Chemical Calculation Methodologies

Quantum chemical calculations serve as a powerful tool for investigating the geometric and electronic structures of molecules. For cyclic nitramines like 1,3-Dinitro-1,3-diazacycloheptane, methodologies such as Density Functional Theory (DFT) and ab initio molecular orbital approaches are commonly employed to predict molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) has become a primary method for the computational study of energetic materials due to its favorable balance of computational cost and accuracy. DFT methods are used to determine optimized geometries, heats of formation, vibrational frequencies, and other critical properties.

In studies of related cyclic nitramines, such as the smaller analog 1,3-dinitro-1,3-diazacyclobutane, DFT procedures have been successfully used to compute heats of formation and the energetics of decomposition reactions. dtic.mil For example, a non-local density functional procedure was applied to a geometry previously optimized at the Hartree-Fock level to derive these energetic properties. dtic.mil Similarly, DFT calculations using the B3LYP functional combined with the 6-311++G(d,p) basis set have been employed to investigate various dinitro-containing heterocyclic isomers, yielding information on their electronic stability, thermodynamic properties, and spectral characteristics. earthlinepublishers.com These applications demonstrate the capability of DFT to model the complex electronic environments introduced by multiple nitro groups within a cyclic structure.

Ab initio molecular orbital methods are based on first principles, solving the Schrödinger equation without empirical parameters. The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While HF theory systematically neglects electron correlation, it is often used as a starting point for more advanced calculations.

For instance, in the computational analysis of 1,3-dinitro-1,3-diazacyclobutane, geometries were optimized using the HF method with a 6-31G* basis set before applying more sophisticated DFT calculations for energy analysis. dtic.mil This hierarchical approach leverages the efficiency of HF for structural determination while relying on methods that include electron correlation for more accurate energy predictions. Ab initio methods, particularly when extended to include electron correlation (like Møller-Plesset perturbation theory, MP2), are crucial for obtaining reliable data on conformational energies and reaction barriers. researchgate.net

The accuracy of quantum chemical calculations is highly dependent on the choice of the functional and the basis set. The functional in DFT approximates the exchange-correlation energy, while the basis set is the set of mathematical functions used to build the molecular orbitals.

Functionals: A variety of functionals are available, each with different strengths. The B3LYP hybrid functional, which combines a portion of the exact Hartree-Fock exchange with DFT exchange and correlation, is widely used and has shown reliable results for many organic and energetic compounds. earthlinepublishers.com Other functionals may be chosen depending on the specific property being investigated.

Basis Sets: Basis sets range from minimal (e.g., STO-3G) to extensive sets that include polarization and diffuse functions (e.g., 6-311++G(d,p), cc-pVTZ). earthlinepublishers.compurkh.com Pople-style basis sets like 6-31G(d,p) are common for geometry optimizations, while larger sets like 6-311++G(d,p) or correlation-consistent basis sets (cc-pVTZ) are often used for more accurate single-point energy calculations. dtic.milearthlinepublishers.compurkh.com The inclusion of polarization functions (like 'd' and 'p') is essential for accurately describing the bonding in molecules with heteroatoms and strained rings, while diffuse functions ('+') are important for describing anions and weak interactions.

The selection involves a trade-off between computational expense and desired accuracy. For a molecule like this compound, a combination such as B3LYP/6-311++G(d,p) would be a robust choice for calculating its electronic and energetic properties. earthlinepublishers.com

Table 1: Common Functionals and Basis Sets in Computational Studies of Nitro Compounds

| Type | Name | Description | Common Application |

|---|---|---|---|

| Functional | B3LYP | Hybrid functional mixing DFT and Hartree-Fock exchange. | General-purpose calculations of geometry and energetics. earthlinepublishers.com |

| PBE | Gradient-corrected (GGA) functional. | Often used for solid-state calculations and molecular dynamics. | |

| M06-2X | High nonlocality, hybrid meta-GGA functional. | Good for main-group thermochemistry and kinetics. | |

| Basis Set | 6-31G(d,p) | Double-zeta basis set with polarization functions on heavy atoms (d) and hydrogens (p). | Standard choice for geometry optimizations. dtic.mil |

| 6-311++G(d,p) | Triple-zeta basis set with diffuse functions on both heavy atoms and hydrogens. | High-accuracy energy calculations and systems with delocalized electrons. earthlinepublishers.com |

Molecular Electronic Structure Analysis

Analysis of the molecular electronic structure reveals how electrons are distributed within the molecule, which dictates its reactivity, stability, and intermolecular interactions.

The charge distribution within this compound is highly influenced by the strongly electron-withdrawing nitro (NO₂) groups. This leads to a significant polarization of the molecule.

Natural Population Analysis (NPA): This method is used to calculate the atomic charges, revealing the electron density at each atomic center. In related dinitro compounds, NPA shows that the nitrogen and oxygen atoms of the nitro groups carry a significant negative charge, while the adjacent ring atoms become more electropositive. mdpi.com

Molecular Electrostatic Potential (MEP): The MEP is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. It is used to predict reactive sites for electrophilic and nucleophilic attack. For nitramines, MEP surfaces typically show large regions of negative potential (usually colored red) around the oxygen atoms of the nitro groups. semanticscholar.orgresearchgate.net These regions indicate the most likely sites for interaction with electrophiles or cations. Conversely, regions of positive potential (colored blue) are often found around the hydrogen atoms of the methylene (B1212753) (CH₂) groups in the ring, suggesting sites susceptible to nucleophilic attack.

The stability of an energetic material is critically related to the strength of its weakest chemical bonds, as these are the most likely to break first during decomposition. The bond dissociation energy (BDE) is the standard measure of bond strength and is defined as the enthalpy change required to break a bond homolytically.

For cyclic nitramines, the N–NO₂ bond is often the trigger linkage for thermal decomposition. Computational methods are essential for calculating these BDEs. For example, in the closely related molecule 1,3-dinitro-1,3-diazacyclobutane, the N–NO₂ bond dissociation energy was calculated using DFT to be 36.6 kcal/mol. dtic.mil This value provides a quantitative measure of the bond's lability. A lower BDE for the N–NO₂ bond generally correlates with lower thermal stability and higher sensitivity. Comparing the calculated BDE of this compound to those of other known energetic materials like RDX and HMX would provide a valuable prediction of its relative stability.

Table 2: Calculated N–NO₂ Bond Dissociation Energy for an Analogous Cyclic Dinitramine

| Compound | Methodology | Calculated N–NO₂ BDE (kcal/mol) | Reference |

|---|

This value serves as a critical benchmark for assessing the energetic properties and decomposition initiation of similar cyclic nitramines.

Reaction Mechanism Modeling and Transition State Analysis

The decomposition of cyclic nitramines like this compound is a critical area of research, with computational modeling playing a key role in elucidating the complex reaction pathways. While specific studies on this compound are not extensively documented in publicly available literature, the mechanisms are expected to share similarities with other well-studied cyclic nitramines such as RDX (1,3,5-trinitro-1,3,5-triazinane) and HMX (octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine).

Computational studies on analogous cyclic nitramines have identified several key initial steps in their thermal decomposition. These include the homolytic cleavage of the N-NO2 bond and the concerted ring-fission pathways. Transition state analysis, often performed using density functional theory (DFT) methods, is crucial for determining the activation energies associated with these different decomposition channels. For instance, in related cyclic nitramines, the N-NO2 bond dissociation is often found to be a primary initial step.

Furthermore, computational models have been employed to understand the degradation mechanisms of cyclic nitramines under various conditions, including free radical oxidative, reductive, and alkali hydrolysis. mdpi.com These studies help in predicting the environmental fate and potential transformation products of these energetic materials. mdpi.com The comparison of degradation pathways between different cyclic nitramines, such as RDX and the more complex caged cyclic nitramine CL-20, reveals that molecular structure fundamentally dictates the preferred reaction pathways. mdpi.com

Molecular Dynamics Simulations for Condensed Phases

Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of energetic materials in their condensed phases (solid or liquid), providing atomistic-level details of intermolecular interactions and their influence on material properties. For this compound, MD simulations can predict crucial properties such as density, cohesive energy, and mechanical response under various conditions.

While specific MD simulation data for this compound is scarce, studies on other nitramines provide a framework for understanding its condensed-phase behavior. For example, MD simulations have been used to study the interaction and compatibility of ammonium (B1175870) dinitramide (ADN) with various polymers, which is relevant for formulation studies of propellants. bohrium.com These simulations can reveal the nature of intermolecular forces, such as hydrogen bonds and van der Waals interactions, which govern the stability and sensitivity of the energetic material. bohrium.com

MD simulations can also be used to investigate the initial stages of decomposition in the condensed phase. The simulations can track the evolution of bond lengths and angles at high temperatures and pressures, providing insights into the "trigger" bonds that initiate decomposition. For instance, in ADN/fluoropolymer blends, MD simulations have shown that the presence of the polymer can affect the trigger bond lengths of the energetic molecule, thereby influencing its safety characteristics. bohrium.com

Theoretical Prediction of Energetic Performance from Molecular Design

Computational chemistry offers a rapid and cost-effective means of predicting the energetic performance of novel molecules, guiding synthetic efforts toward compounds with desired properties. For this compound and other designed nitramines, key performance indicators such as heat of formation (HOF), density (ρ), detonation velocity (D), and detonation pressure (P) can be estimated using theoretical methods.

Density functional theory (DFT) is commonly used to calculate the gas-phase heat of formation. The solid-phase HOF, which is more relevant for performance prediction, can then be estimated by considering the heat of sublimation. The density of the crystalline material is often predicted using crystal structure prediction algorithms. Once the density and solid-phase HOF are known, empirical methods like the Kamlet-Jacobs equations are frequently used to estimate the detonation velocity and pressure.

A systematic study on linear, cyclic, and caged nitramines demonstrated how molecular architecture influences energetic performance. acs.org The study revealed that for cyclic nitramines, increasing the number of —CH2NNO2— units generally leads to an increase in energetic parameters. acs.org However, factors such as oxygen balance also play a significant role. acs.orgnih.gov

Table 1: Predicted Energetic Properties of a Series of Cyclic Nitramines

| Compound (Model IIn) | Density (ρ) (g/cm³) | Detonation Velocity (D) (km/s) | Detonation Pressure (P) (GPa) |

| n=2 | 1.83 | 8.86 | 35.3 |

| n=3 (RDX) | 1.81 | 8.75 | 34.6 |

| n=4 (HMX) | 1.91 | 9.10 | 39.3 |

| n=5 | 1.85 | 8.89 | 36.3 |

| n=6 | 1.82 | 8.78 | 35.1 |

| n=7 | 1.80 | 8.68 | 34.0 |

| n=8 | 1.78 | 8.60 | 33.1 |

This table presents data for a series of cyclic nitramines (Model IIn from a computational study) to illustrate the trends in energetic properties with ring size. The data is not specific to this compound but provides a relevant comparison.

Elucidation of Structure-Reactivity Relationships through Computational Models

Computational models are instrumental in establishing clear relationships between the molecular structure of energetic materials and their reactivity, including sensitivity and thermal stability. For cyclic nitramines like this compound, these models can identify the structural features that govern their decomposition behavior.

Studies on a range of cyclic nitramines have shown that factors such as ring strain, the nature and position of substituents, and intramolecular hydrogen bonding can significantly influence their stability. mdpi.com For instance, the presence of strained C-C bonds in caged cyclic nitramines like CL-20, as compared to the less strained RDX, can lead to different decomposition pathways. mdpi.com The ratio of symmetrical to polar bonds within the molecule can also be an indicator of the propensity for free radical oxidation versus other degradation mechanisms. mdpi.com

Computational analyses, such as the examination of molecular surface electrostatic potentials and the calculation of bond dissociation energies, are used to predict the sensitivity of energetic materials. acs.org For example, a higher positive electrostatic potential on the molecular surface is often correlated with increased sensitivity to initiation. The weakest bond in the molecule, as determined by bond dissociation energy calculations, is often considered the "trigger linkage" for thermal decomposition.

Supramolecular Chemistry and Advanced Materials Concepts

Molecular Recognition and Host-Guest Interactions

No published studies were found that investigate the molecular recognition capabilities or host-guest interactions of 1,3-Dinitro-1,3-diazacycloheptane. Research in this area typically focuses on molecules with specific cavities or functional groups capable of non-covalent bonding with guest molecules, and such studies involving this compound have not been reported.

Self-Assembly Strategies for this compound Derivatives

There is no information available on the self-assembly of derivatives of this compound. The rational design of molecules that spontaneously form ordered structures is a key aspect of materials science, but this has not been explored or reported for this compound.

Co-crystallization and Crystal Engineering Approaches

Integration into Functional Supramolecular Architectures

The integration of this compound into functional supramolecular architectures is not described in the scientific literature. Consequently, there are no findings on the development of advanced materials or systems where this compound is a component of a larger, functional assembly.

Environmental Degradation Mechanisms and Fate Modeling

Mechanistic Studies of Environmental Transformation Pathways

The environmental transformation of 1,3-Dinitro-1,3-diazacycloheptane is anticipated to proceed through several key chemical and biological reactions. The presence of nitro groups and the cyclic structure of the molecule are the primary determinants of its reactivity and subsequent degradation pathways.

Hydrolysis is a significant abiotic degradation pathway for many cyclic nitramines, particularly under alkaline conditions. For compounds like RDX and HMX, alkaline hydrolysis proceeds through the initial removal of a nitro group (denitration), which destabilizes the ring structure and leads to subsequent cleavage and decomposition. researchgate.netresearchgate.netnih.gov This process is expected to be a relevant pathway for this compound as well.

The proposed mechanism involves the nucleophilic attack of a hydroxide ion on a nitrogen atom of the N-NO2 group, leading to the elimination of a nitrite ion (NO2-). This initial denitration step is often rate-limiting and results in an unstable intermediate that rapidly undergoes ring cleavage. researchgate.netresearchgate.net Subsequent reactions lead to the formation of smaller, more oxidized organic fragments and inorganic products.

Key Intermediates and End Products of Analogous Cyclic Nitramine Hydrolysis:

| Compound Class | Key Intermediates | Major End Products |

| Cyclic Nitramines (e.g., RDX, HMX) | Nitroso-derivatives, 4-Nitro-2,4-diazabutanal (for RDX) | Nitrite (NO₂⁻), Nitrous Oxide (N₂O), Formaldehyde (B43269) (HCHO), Formate (HCOO⁻), Ammonia (NH₃) |

Studies on other nitramines have shown that they are generally resistant to hydrolysis under neutral or acidic conditions. researchgate.netclimit.no However, the rate of hydrolysis increases significantly with increasing pH.

Both oxidative and reductive pathways play a crucial role in the environmental transformation of cyclic nitramines, often mediated by microbial activity or photochemical processes.

Reductive Transformation: Under anaerobic conditions, common in sediments and some groundwater environments, microbial communities can reductively transform cyclic nitramines. nih.govnih.gov This process typically involves the sequential reduction of the nitro groups to nitroso groups. nih.gov These nitroso-derivatives are often less stable than the parent compound and can undergo further degradation, including ring cleavage.

For other cyclic nitramines, anaerobic biodegradation has been shown to proceed via the formation of mono-, di-, and trinitroso derivatives, ultimately leading to mineralization. nih.gov Bacterial strains from genera such as Clostridium, Halomonas, and Marinobacter have been identified as capable of degrading RDX under anaerobic conditions. researchgate.netnih.gov The reductive pathways are considered a major route for the natural attenuation of these compounds in anoxic environments.

Oxidative Transformation: While information on the direct oxidative degradation of this compound is scarce, studies on other nitramines suggest that advanced oxidation processes (AOPs) involving hydroxyl radicals can lead to their degradation. However, nitramines are reported to be photolytically stable, indicating that direct photodegradation in sunlit surface waters is likely not a significant loss process. researchgate.net Microbial oxidation under aerobic conditions is another potential, though often slower, degradation pathway compared to anaerobic reduction.

Computational Modeling of Environmental Fate and Persistence

Computational modeling, including Quantitative Structure-Activity Relationship (QSAR) models, is a valuable tool for predicting the environmental fate and persistence of chemicals when experimental data is limited. ecetoc.orgnih.gov For this compound, such models can provide estimates of its key physicochemical properties and degradation half-lives.

By utilizing models trained on datasets of structurally similar compounds, it is possible to predict properties that influence environmental distribution, such as water solubility, octanol-water partition coefficient (Kow), and vapor pressure. mdpi.com Furthermore, computational chemistry can be employed to investigate the reaction mechanisms of degradation, calculating the activation energies for different pathways (e.g., hydrolysis, reduction) to predict the most favorable routes of transformation. nih.gov

Predicted Environmental Behavior Based on Analogous Compounds:

| Parameter | Predicted Behavior for this compound | Rationale based on Cyclic Nitramine Class |

| Persistence in Water | Potentially persistent under neutral/acidic pH; degradation increases with alkalinity. | Cyclic nitramines are generally resistant to neutral hydrolysis but degrade under alkaline conditions. researchgate.net |

| Mobility in Soil | High mobility expected. | Nitramines generally have low soil adsorption coefficients, leading to potential for groundwater contamination. gassnova.no |

| Bioaccumulation Potential | Low. | High water solubility and low Kow values for cyclic nitramines suggest low potential for bioaccumulation. climit.no |

| Atmospheric Fate | Likely to be removed by wet deposition. | Low volatility and resistance to photolysis suggest atmospheric persistence is low, with deposition being the main removal process. researchgate.net |

This table is based on general characteristics of cyclic nitramines and serves as an estimation in the absence of specific data for this compound.

While these computational approaches provide valuable insights, they are predictions and should be supported by experimental data for definitive assessment of the environmental fate and persistence of this compound.

Q & A

Q. What are the recommended methodologies for synthesizing 1,3-Dinitro-1,3-diazacycloheptane in laboratory settings?

Synthesis should begin with factorial design to optimize reaction parameters (e.g., temperature, stoichiometry, solvent selection). Utilize pre-experimental designs to identify critical variables, followed by full factorial experiments to evaluate interactions between factors. For example, orthogonal design methods can systematically reduce the number of trials while maximizing data output . Characterize intermediates via NMR and IR spectroscopy to validate reaction pathways.

Q. How can researchers ensure safety when handling this compound in the lab?

Adhere to protocols outlined in institutional Chemical Hygiene Plans, including rigorous risk assessments and 100% compliance with safety exams prior to handling. Use explosion-proof equipment due to the compound’s nitro-functional groups, and implement secondary containment for reactive intermediates. Regular safety audits and peer reviews are essential .

Q. What computational tools are suitable for preliminary analysis of the compound’s electronic or structural properties?

Employ density functional theory (DFT) via software like Gaussian or COMSOL Multiphysics to model molecular geometry, electrostatic potentials, and reactivity indices. Validate simulations against experimental crystallographic data (if available) to ensure accuracy. Virtual screening can also predict stability under varying pH or thermal conditions .

Q. How should researchers conduct a literature review on this compound using academic databases?

Use SciFinder Scholar with CAS RN identifiers to retrieve peer-reviewed studies. Cross-reference results with PubMed and Web of Science, filtering for studies that include spectral data or mechanistic insights. Avoid non-peer-reviewed sources like commercial catalogs (e.g., BenchChem) .

Advanced Research Questions

Q. How can multi-variable experimental designs resolve contradictions in reported stability data for this compound?

Apply response surface methodology (RSM) to analyze interactions between variables such as temperature, humidity, and light exposure. Use ANOVA to identify statistically significant factors contributing to discrepancies. For instance, if thermal degradation rates conflict across studies, RSM can isolate confounding variables like trace impurities or solvent residues .

Q. What theoretical frameworks are applicable for studying the compound’s reactivity in cycloaddition or nitro-group transformations?

Combine frontier molecular orbital (FMO) theory with Marcus theory to predict reaction kinetics and transition states. Validate computational predictions using kinetic isotope effects (KIE) or Hammett plots. Epistemological alignment—ensuring computational models reflect experimental observables—is critical to avoid theoretical bias .

Q. How can AI-driven simulations enhance the design of derivatives with improved energetic or pharmacological properties?

Integrate machine learning (e.g., neural networks) with molecular dynamics simulations to screen derivative libraries. Train models on datasets incorporating bond dissociation energies (BDEs) and solubility parameters. COMSOL Multiphysics can simulate mesoscale behavior, while automated labs enable high-throughput validation of AI-generated hypotheses .

Q. What methodological strategies address challenges in characterizing the compound’s decomposition byproducts?

Use hyphenated techniques like LC-MS/MS and GC-TOF to identify trace degradation products. Pair with multivariate analysis (e.g., PCA) to correlate decomposition pathways with environmental stressors. For ambiguous spectra, isotopic labeling (e.g., ¹⁵N) can clarify nitro-group participation in degradation .

Q. How do researchers reconcile discrepancies between computational predictions and experimental results in reaction yield optimization?

Implement Bayesian optimization to iteratively refine computational models using experimental feedback. For example, if DFT overestimates nitro-group stability, recalibrate activation energy barriers with experimental Arrhenius plots. Cross-disciplinary peer review with theoreticians and experimentalists ensures methodological rigor .

Q. What protocols ensure reproducibility in studies involving this compound’s biological or catalytic applications?

Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) by documenting synthesis protocols, characterization data, and computational parameters in open repositories. Use blockchain-enabled lab notebooks for immutable record-keeping. Independent replication studies by third-party labs are recommended to validate claims .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.